

Unraveling the Enzymatic Interactions of 7-CH-dADP: A Comparative Guide

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Compound of Interest

Compound Name: 7-CH-dADP

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of **7-CH-dADP** (7-Deaza-2'-deoxyadenosine-5'-O-diphosphate) with enzymes that interact with its parent molecule, dADP. Due to the limited direct experimental data on **7-CH-dADP**, this guide extrapolates potential interactions based on studies of related 7-deazaadenosine analogs. The 7-deaza modification, where the nitrogen at position 7 of the purine ring is replaced by a carbon, is known to alter the metabolic stability and enzymatic interactions of adenosine compounds.^[1] This modification can significantly impact the affinity and activity of these molecules with various enzymes, including polymerases, kinases, and deaminases.

Comparative Analysis of Enzymatic Activity

The interaction of 7-deazaadenosine derivatives with several key enzyme families has been investigated, revealing a diverse range of effects. While specific quantitative data for **7-CH-dADP** is not yet available, the following table summarizes the observed activities of related 7-deazaadenosine compounds, offering insights into potential cross-reactivity.

Enzyme Class	Specific Enzyme Example	Observed Effect of 7-Deazaadenosine Analogs	Reference
Polymerases	Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp)	7-deaza modification of purine nucleoside triphosphates can increase inhibitory potency. 7-Deaza-2'-C-methyl-adenosine triphosphate showed a 20-fold increased potency in HCV RdRp assays.	[2][3]
DNA Polymerases		7-deaza-dATP can be incorporated into DNA by some DNA polymerases.	[4]
Kinases	Adenosine Kinase (ADK)	7-deazaadenosine derivatives can act as inhibitors. For example, 7-deaza-p-methoxy-6-benzylthioinosine has an IC ₅₀ of 4.6 μM against <i>Toxoplasma gondii</i> ADK.	[5]
cAMP-Dependent Protein Kinase (PKA)		Brominated 7-deazaadenosine-3',5'-cyclic monophosphates are potent activators.	[6]
Troponin I-Interacting Kinase (TNNI3K)		7-deazapurine scaffold has been used to design potent	[7]

and selective
inhibitors.

Deaminases

Adenosine
Deaminase (ADA)

Substitution of a
methine group for the
nitrogen at the 7-
position of the purine
ring in EHNA (an ADA
inhibitor) leads to a
dramatic decrease in
inhibitory activity ($K_i =$
 4×10^{-4} M).

[8]

Purinergic Receptors

P2Y12 Receptor

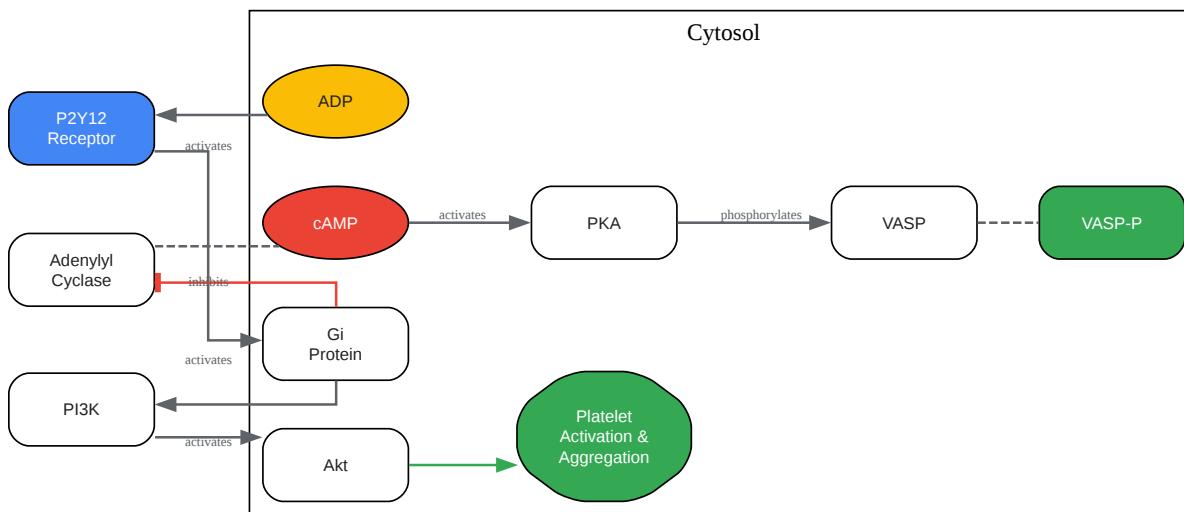
Direct data on 7-
deaza-dADP is
unavailable. However,
the P2Y12 receptor is
a primary target for
ADP and its
antagonists,
suggesting potential
for interaction.

[9][10]

Disclaimer: The data presented above is for 7-deazaadenosine derivatives and not specifically for **7-CH-dADP**. These findings suggest potential areas of cross-reactivity for **7-CH-dADP**, but direct experimental verification is required.

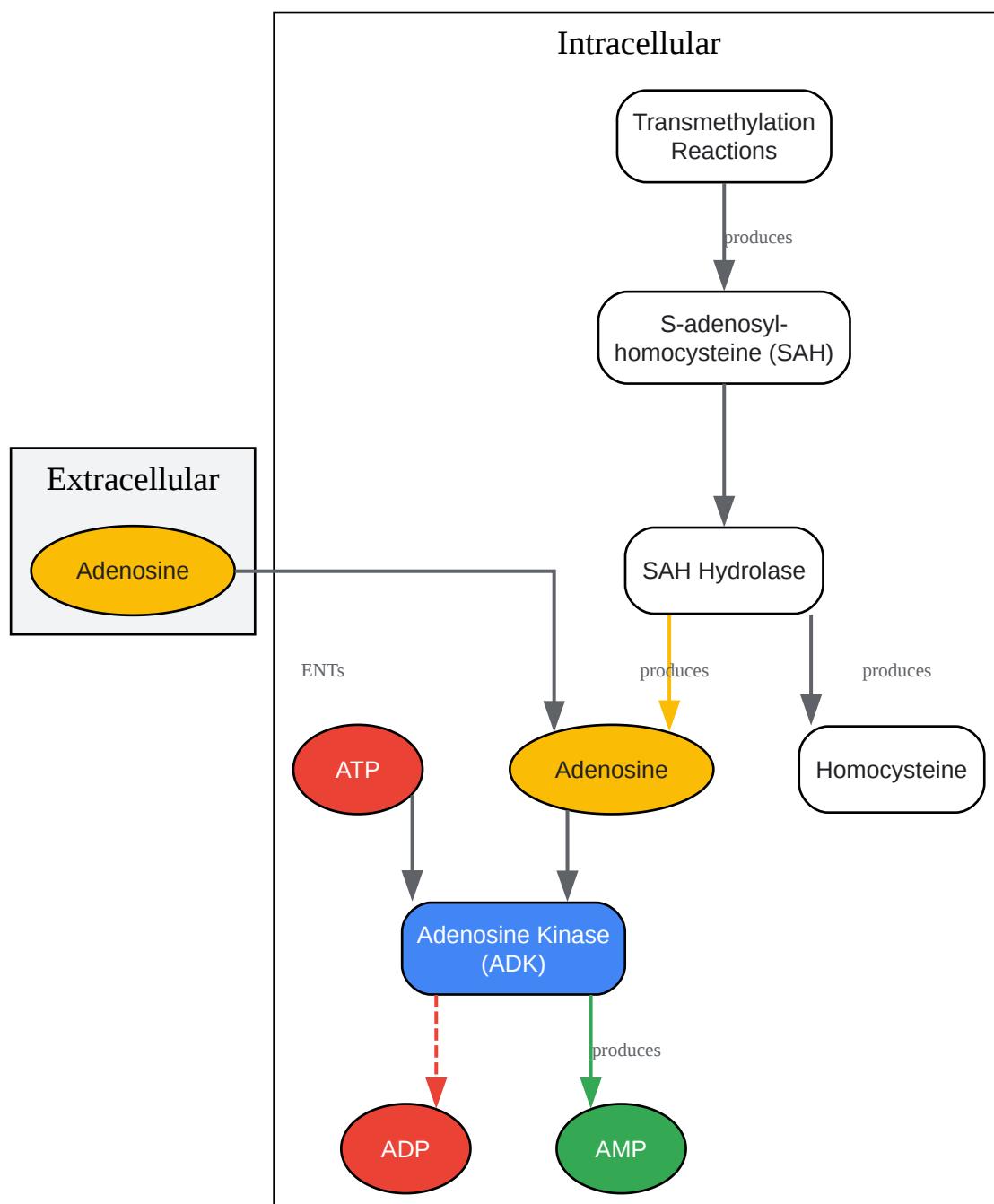
Signaling Pathways

Understanding the signaling pathways of enzymes that may interact with **7-CH-dADP** is crucial for predicting its cellular effects. Below are diagrams of key pathways for the P2Y12 receptor, Adenosine Kinase, and Adenosine Deaminase.

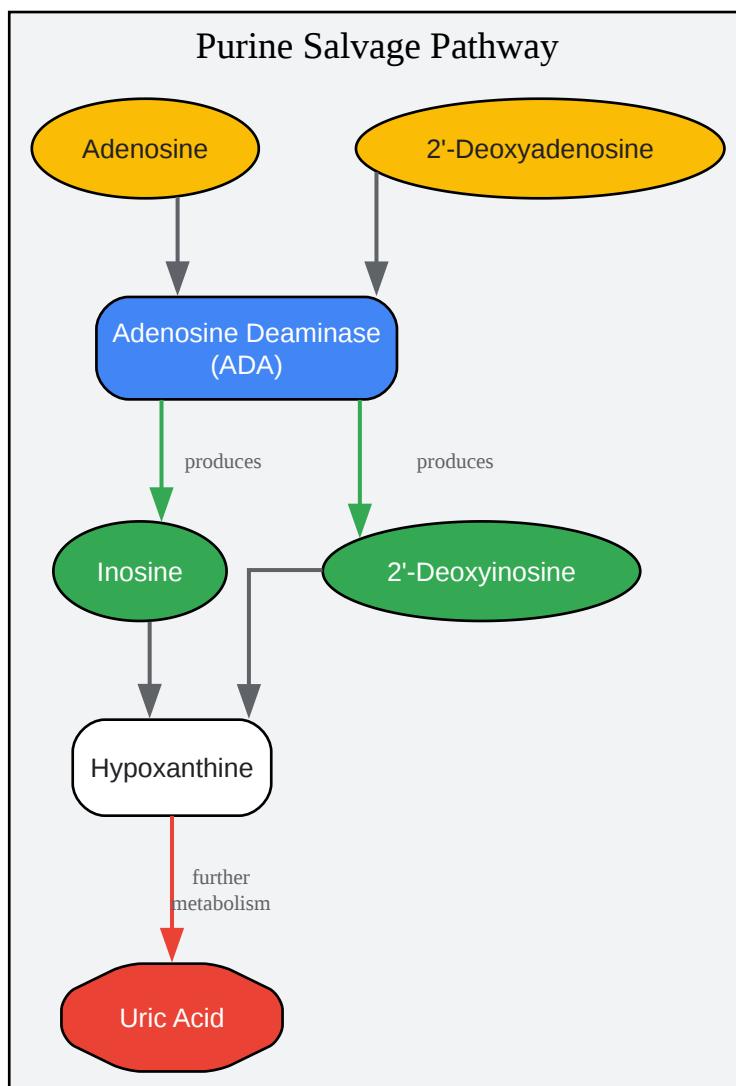


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Caption: P2Y12 Receptor Signaling Pathway in Platelets.[11][12]

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Caption: Adenosine Kinase Metabolic Pathway.[\[13\]](#)[\[14\]](#)



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Caption: Adenosine Deaminase Metabolic Pathway.[6][15]

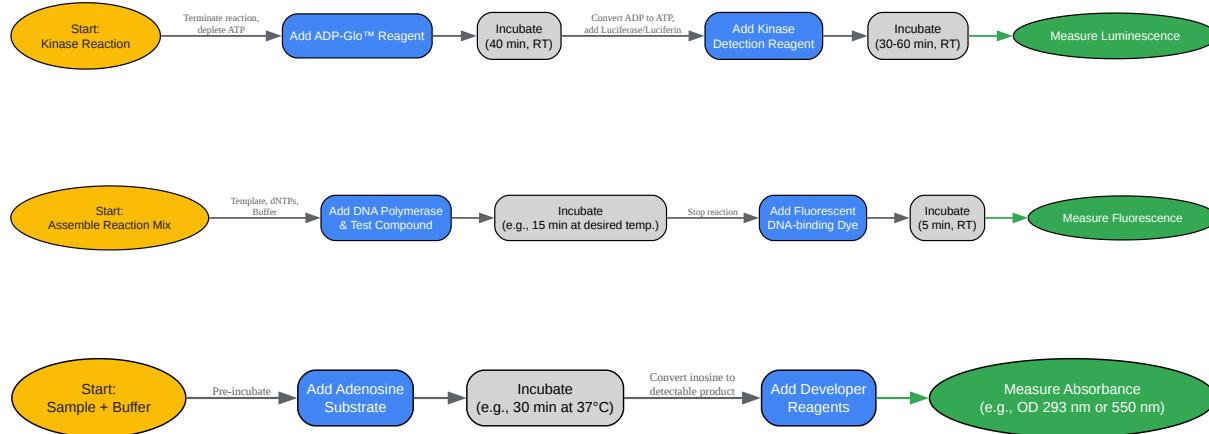
Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the interaction between 7-CH-dADP and related enzymes. Below are summaries of key experimental protocols.

Kinase Activity Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent method for quantifying kinase activity by measuring the amount of ADP produced during a kinase reaction.[1]

Experimental Workflow:

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